

Spectroscopic data for 2-Fluoro-6-methylbenzaldehyde (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Fluoro-6-methylbenzaldehyde**

This guide provides a comprehensive analysis of the key spectroscopic data for **2-Fluoro-6-methylbenzaldehyde** (CAS No: 117752-04-2), a substituted aromatic aldehyde of interest in synthetic chemistry and drug development.^{[1][2]} As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first-principle spectroscopic theory to present a robust, predictive profile. This approach serves as a powerful tool for researchers in verifying synthesis, identifying impurities, and elucidating structure.

The unique arrangement of an aldehyde, a fluorine atom, and a methyl group on the aromatic ring creates a distinct spectroscopic fingerprint.^[3] Understanding this signature is paramount for its application in complex molecular synthesis.

Molecular Structure and Spectroscopic Overview

The structure of **2-Fluoro-6-methylbenzaldehyde** (C_8H_7FO , Molecular Weight: 138.14 g/mol) forms the basis for all spectroscopic interpretation. The following diagram illustrates the IUPAC numbering used for subsequent spectral assignments.^[4]

Caption: Molecular structure of **2-Fluoro-6-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. For a compound like **2-Fluoro-6-methylbenzaldehyde**, both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl_3) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak ($\delta \sim 7.26$ ppm), which is unlikely to interfere with the aromatic signals of the analyte. Tetramethylsilane (TMS) is used as the internal standard, establishing the 0 ppm reference point for the chemical shift scale.^[5]

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum is predicted to show four distinct signals corresponding to the aldehydic, aromatic, and methyl protons. The electronegative fluorine atom and the electron-donating methyl group significantly influence the chemical shifts of the nearby aromatic protons.

Table 1: Predicted ^1H NMR Data for **2-Fluoro-6-methylbenzaldehyde** in CDCl_3

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.4	Singlet (s)	-	Aldehyde proton (1H, -CHO)
~7.4-7.6	Triplet of triplets (tt)	$\text{J}(\text{H,H}) \approx 7\text{-}8$, $\text{J}(\text{H,F}) \approx 4\text{-}5$	Aromatic Proton (1H, H4)
~7.0-7.2	Multiplet (m)	-	Aromatic Protons (2H, H3 & H5)
~2.6	Singlet (s)	-	Methyl Protons (3H, -CH ₃)

- Aldehydic Proton (H-ald): This proton appears as a sharp singlet far downfield (~10.4 ppm) due to the strong deshielding effect of the carbonyl group. It typically shows no coupling to

other protons.

- Aromatic Protons (H3, H4, H5): The aromatic region will be complex. The H4 proton, being para to the aldehyde, is expected to be the most downfield of the aromatic signals. It will be split into a triplet by its two ortho neighbors (H3 and H5) and further split into a triplet by the meta fluorine atom (four bonds away). The H3 and H5 protons will have different chemical environments and will likely appear as a complex multiplet due to ortho, meta, and H-F couplings.
- Methyl Protons (H8): The protons of the methyl group are not adjacent to any other protons, so they will appear as a sharp singlet at approximately 2.6 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The presence of fluorine introduces carbon-fluorine (C-F) coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for **2-Fluoro-6-methylbenzaldehyde** in CDCl₃

Predicted Chemical Shift (δ, ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (¹ JCF, ² JCF, etc. in Hz)	Assignment
~189	Doublet (d)	³ JCF ≈ 3-5 Hz	C7 (C=O)
~162	Doublet (d)	¹ JCF ≈ 250 Hz	C2 (C-F)
~141	Doublet (d)	² JCF ≈ 10-15 Hz	C6 (C-CH ₃)
~135	Singlet (s)	-	C4
~128	Doublet (d)	³ JCF ≈ 3-5 Hz	C5
~125	Doublet (d)	² JCF ≈ 20-25 Hz	C1 (C-CHO)
~118	Doublet (d)	⁴ JCF ≈ 1-3 Hz	C3
~20	Doublet (d)	³ JCF ≈ 3-5 Hz	C8 (-CH ₃)

- Carbonyl Carbon (C7): This carbon is highly deshielded and appears far downfield, characteristic of an aldehyde.^[6] It will exhibit a small coupling to the fluorine atom.
- Fluorine-Bound Carbon (C2): The most prominent feature will be the C2 signal, which appears as a large doublet due to direct one-bond coupling (^1JCF) with fluorine, typically around 250 Hz.^[7]
- Other Aromatic Carbons: All other carbons in the ring will also show smaller couplings to the fluorine atom (^2JCF , ^3JCF , ^4JCF), providing valuable data for unambiguous assignment, often requiring 2D NMR experiments for full confirmation.^[8]
- Methyl Carbon (C8): The methyl carbon appears upfield and will also exhibit a small three-bond coupling to the fluorine.

Protocol & Workflow: NMR Data Acquisition

The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The Choice of ATR for Sample Analysis

For a liquid sample such as **2-Fluoro-6-methylbenzaldehyde**, Attenuated Total Reflectance (ATR) is the preferred FT-IR method.^[9] It requires minimal sample preparation—just a single drop—eliminating the need for solvents or KBr pellets, which can introduce contaminants or obscure spectral regions.^[10] This ensures a clean, fast, and reproducible measurement.

Table 3: Predicted FT-IR Absorption Bands for **2-Fluoro-6-methylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3080	Medium-Weak	C-H Stretch	Aromatic C-H
~2860, ~2760	Medium, sharp	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1705	Strong, sharp	C=O Stretch	Aldehyde (Carbonyl)
~1600, ~1470	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-F Stretch	Aryl-Fluoride

- Diagnostic Aldehyde Peaks: The two most important diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1705 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) near 2860 and 2760 cm⁻¹. The presence of both features is a strong confirmation of the aldehyde group.[11]
- Aromatic and Fluoro Groups: The aromatic C=C stretching vibrations appear in the 1600-1470 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is expected for the C-F bond stretch, confirming the presence of the fluorine substituent.

Protocol: FT-IR Data Acquisition via ATR

- Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent like isopropanol and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[8]
- Sample Application: Place a single drop of liquid **2-Fluoro-6-methylbenzaldehyde** directly onto the center of the ATR crystal.
- Pressure Application: If using a pressure clamp, lower it to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

- Cleaning: Thoroughly clean the crystal with a solvent-wetted wipe after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules.[\[12\]](#)

Expertise & Experience: Interpreting EI Fragmentation

In EI-MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M^+) and causing it to fragment in a predictable manner. The stability of the resulting fragments dictates the appearance of the mass spectrum. For substituted benzaldehydes, fragmentation is heavily influenced by the stability of the aromatic ring and the benzoyl cation.[\[13\]](#)[\[14\]](#)

Table 4: Predicted Key Ions in the EI Mass Spectrum of **2-Fluoro-6-methylbenzaldehyde**

m/z (mass-to-charge ratio)	Predicted Relative Intensity	Ion Formula	Identity / Origin
138	Moderate	$[C_8H_7FO]^+$	Molecular Ion (M^+)
137	Strong	$[C_8H_6FO]^+$	M-1; Loss of aldehydic H \cdot
110	Weak	$[C_7H_6F]^+$	M-28; Loss of CO
109	Strong	$[C_7H_6F]^+$	M-29; Loss of CHO \cdot (benzoyl-type cation)
83	Moderate	$[C_6H_4F]^+$	Loss of CH $_3\cdot$ from m/z 109

- Molecular Ion (M^+): The peak at m/z 138 corresponds to the intact ionized molecule, confirming its molecular weight of 138.14 g/mol .[\[4\]](#)
- M-1 Peak (m/z 137): The loss of the single aldehydic hydrogen radical is a very common fragmentation pathway for aldehydes, leading to a stable acylium ion. This peak is often

prominent.

- Loss of CHO (m/z 109): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a formyl radical ($\cdot\text{CHO}$, 29 Da), yielding a fluorotolyl cation. This is expected to be a major fragment.
- Other Fragments: Subsequent fragmentation of the m/z 109 ion, such as the loss of a methyl radical (15 Da), can lead to smaller fragments like the fluorophenyl cation at m/z 83.

Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Inlet Injection: Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, separating the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam (standard for EI).[15]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and a computer generates the mass spectrum.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the identification and structural verification of **2-Fluoro-6-methylbenzaldehyde**. The predicted data—a downfield aldehyde proton singlet in ^1H NMR, a large ^1JCF coupling in ^{13}C NMR, a strong carbonyl stretch at $\sim 1705 \text{ cm}^{-1}$ in IR, and a molecular ion at m/z 138 in mass spectrometry—collectively create a unique fingerprint. By following the outlined protocols and

understanding the causal relationships behind the spectral features, researchers can confidently characterize this important chemical intermediate.

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